molecular formula C5H8N4O2 B6246197 2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid CAS No. 933684-13-0

2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid

Cat. No.: B6246197
CAS No.: 933684-13-0
M. Wt: 156.1
InChI Key:
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Description

2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and formic acid or its derivatives.

    Introduction of the Aminomethyl Group: This step often involves the reaction of the triazole intermediate with formaldehyde and ammonia or an amine under reductive amination conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid is used as a precursor for the synthesis of more complex heterocyclic compounds. It serves as a building block in the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or as a ligand in the study of protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility makes it valuable in the production of a wide range of products.

Mechanism of Action

The mechanism of action of 2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(aminomethyl)-1,2,4-triazol-3-yl]propanoic acid
  • 2-[5-(aminomethyl)-1,2,4-triazol-3-yl]butanoic acid
  • 2-[5-(aminomethyl)-1,2,4-triazol-3-yl]pentanoic acid

Uniqueness

Compared to similar compounds, 2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its specific structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

933684-13-0

Molecular Formula

C5H8N4O2

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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